N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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Overview
Description
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a thiophene ring, a benzo[b][1,4]dioxepine moiety, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromaticity and stability, contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the benzo[b][1,4]dioxepine moiety: This can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives and epoxides under acidic conditions.
Coupling of the thiophene and benzo[b][1,4]dioxepine moieties: This step involves the use of a suitable linker, such as a sulfonamide group, which can be introduced through sulfonation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and are used in similar applications.
Benzo[b][1,4]dioxepine Derivatives: Compounds with similar dioxepine moieties are investigated for their electronic properties and potential use in organic electronics.
Uniqueness
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to the combination of the thiophene ring, benzo[b][1,4]dioxepine moiety, and sulfonamide group, which together confer distinct chemical and biological properties not found in simpler analogs .
Biological Activity
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, and its implications in pharmacology, particularly focusing on its anti-inflammatory and antifungal properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[b][1,4]dioxepine core with a thiophen-2-ylmethyl substituent and a sulfonamide group. The synthesis typically involves multi-step organic reactions, where intermediates are carefully controlled to yield the final product with high purity.
Synthesis Protocol
- Starting Materials : Thiophen-2-ylmethylamine and suitable dioxepine derivatives.
- Reagents : Sodium borohydride for reduction steps, hydrochloric acid for purification.
- Conditions : Reactions are usually conducted under inert atmospheres (nitrogen) to prevent oxidation.
Antifungal Activity
Recent studies have shown that derivatives of compounds similar to N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine exhibit promising antifungal activity. For instance, compounds related to benzo[b]thiophen derivatives demonstrated significant activity against various fungal strains such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 2 μg/mL .
Compound | Fungal Strain | MIC (μg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 |
A31 | Cryptococcus neoformans | 0.25 |
A33 | Aspergillus fumigatus | 2 |
Anti-inflammatory Activity
The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Studies have indicated that similar compounds can inhibit key inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation .
Case Study 1: Antifungal Efficacy
In a controlled study evaluating the antifungal efficacy of various benzo[b]thiophene derivatives, N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine was tested against clinical isolates of Candida. The results indicated that this compound exhibited significant antifungal activity comparable to standard treatments.
Case Study 2: In Vivo Anti-inflammatory Effects
A pharmacokinetic study conducted on rats revealed that the compound showed favorable absorption and distribution characteristics. The anti-inflammatory effects were measured through cytokine levels in plasma post-administration, showing a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-21(17,15-10-11-3-1-8-20-11)12-4-5-13-14(9-12)19-7-2-6-18-13/h1,3-5,8-9,15H,2,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGMSNBDINPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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